molecular formula C27H28N2O5 B12172798 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12172798
M. Wt: 460.5 g/mol
InChI Key: WGRORTOHRUMKBM-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a novel synthetic compound designed for advanced pharmacological and biochemical research. This hybrid molecule integrates a tetrahydrocarbazole scaffold, a structure noted in scientific literature for its diverse biological activities, with a propyl-substituted coumarin (chromen-2-one) moiety via an acetamide linker. The carbazole core is a privileged structure in medicinal chemistry, often associated with interactions with central nervous system targets, while the coumarin derivative is known for its photochemical properties and potential enzyme inhibitory effects. The specific propyl modification on the coumarin ring is intended to fine-tune the compound's lipophilicity and binding affinity. This combination suggests potential application in areas such as kinase inhibition research, the study of neurodegenerative pathways, and the development of anti-inflammatory agents. Its unique structure makes it a valuable chemical tool for probing protein-ligand interactions and for use in high-throughput screening assays to identify new therapeutic targets. Researchers can utilize this compound to investigate its mechanism of action and efficacy in various in vitro and in vivo model systems. Intended Use and Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes and does not constitute an endorsement for any specific application. Researchers should conduct their own safety and efficacy evaluations.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C27H28N2O5/c1-3-5-16-12-26(31)34-24-14-18(8-10-19(16)24)33-15-25(30)28-23-7-4-6-20-21-13-17(32-2)9-11-22(21)29-27(20)23/h8-14,23,29H,3-7,15H2,1-2H3,(H,28,30)

InChI Key

WGRORTOHRUMKBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. The compound is characterized by the presence of a carbazole moiety and a chromene derivative, which contribute to its diverse biological effects.

Structural Overview

The compound's molecular formula is C26H28N4O3C_{26}H_{28}N_{4}O_{3} with a molecular weight of approximately 444.5 g/mol. The structure includes an acetamide functional group linked to both the carbazole and chromene components, indicating potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may function as an inhibitor of monoamine reuptake , which could enhance serotonin and norepinephrine levels in the synaptic cleft, making it a candidate for treating mood disorders such as depression and anxiety.

Biological Activities

  • Anticancer Properties :
    • Compounds with similar structural features have demonstrated anticancer activity by inducing apoptosis in cancer cells. The carbazole moiety is particularly noted for its role in this activity.
  • Anti-inflammatory Effects :
    • The compound exhibits significant anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Analgesic Properties :
    • Research indicates that compounds containing carbazole structures can modulate pain pathways, suggesting potential applications in pain management.
  • Antimicrobial Activity :
    • Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial properties .

Study on Antidepressant Activity

A study investigating the antidepressant-like effects of related carbazole derivatives highlighted their ability to enhance serotonin levels through inhibition of reuptake mechanisms. This suggests that this compound could exhibit similar effects .

Anticancer Research

Research evaluating the anticancer properties of carbazole derivatives indicated that these compounds could induce apoptosis in various cancer cell lines. For instance, a derivative with structural similarities showed significant cytotoxicity against breast cancer cells through the activation of caspase pathways .

Comparative Analysis

The following table summarizes some related compounds and their key biological activities:

Compound NameStructureKey Biological Activities
6-MethoxycarbazoleStructureAnticancer properties; enhances apoptosis
PhthalazineStructureCore structure; used in pharmaceuticals
N-(6-Methoxycarbazolyl)acetamideStructureCNS effects; potential antidepressant

Scientific Research Applications

Anti-inflammatory Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has been studied for its role as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor is implicated in various allergic and inflammatory conditions. The compound has shown potential in treating:

  • Asthma
  • Allergic Rhinitis
  • Chronic Obstructive Pulmonary Disease (COPD)

A patent describes the use of tetrahydrocarbazole derivatives for these indications, highlighting their effectiveness in reducing symptoms associated with these diseases .

Antioxidant Properties

Research indicates that compounds with carbazole structures exhibit significant antioxidant activities. This property is crucial in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases. The antioxidant mechanism involves scavenging free radicals and enhancing the body’s own antioxidant defenses.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Study 1: Anti-inflammatory Effects in Allergic Models

In a controlled study involving mice models of allergic asthma, administration of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide resulted in a significant reduction of eosinophil infiltration in lung tissues compared to untreated controls. This suggests its potential utility in managing asthma symptoms through modulation of immune responses .

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant potential of various carbazole derivatives found that N-(6-methoxy) derivatives exhibited superior free radical scavenging activity. The compound was shown to reduce lipid peroxidation levels significantly when tested against standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound is compared to five key analogs (Table 1), focusing on core scaffolds, substituents, and functional groups:

Table 1: Structural Comparison of the Target Compound and Analogs

Compound Name/ID Core Structure Key Substituents/Functional Groups Molecular Formula (MW)
Target Compound Carbazole + Coumarin 6-OCH₃, 4-propyl coumarin, acetamide linker C₂₆H₂₇N₃O₅ (≈473.5 g/mol)*
6a () Triazole + Naphthalene Naphthalen-1-yloxy, phenylacetamide C₂₁H₁₈N₄O₂ (358.39 g/mol)
6m () Triazole + Naphthalene 4-Cl-phenyl, naphthalen-1-yloxy, acetamide C₂₁H₁₇ClN₄O₂ (392.84 g/mol)
2k () Hydrazide + Coumarin 5-nitrobenzylidene, 4-methyl coumarin C₂₀H₁₆N₄O₆ (408.36 g/mol)
Compound Carbazole + Indole 6-OCH₃ carbazole, 2-methylindole, acetamide C₂₄H₂₅N₃O₂ (387.48 g/mol)

*Estimated based on structural similarity to and .

Key Observations:
  • Carbazole vs. Triazole/Naphthalene Cores : The target compound’s carbazole core distinguishes it from triazole-naphthalene hybrids (e.g., 6a, 6m), which prioritize π-π stacking interactions via planar naphthalene systems .
  • Acetamide Linker : A common feature across analogs, the acetamide spacer enhances conformational flexibility and hydrogen-bonding capacity .

Comparable Syntheses :

  • Triazole Derivatives (6a, 6m) : Synthesized via CuAAC between azides and alkynes, achieving >70% yields .
  • Hydrazide-Coumarin Derivatives (2k) : Prepared through condensation of hydrazides with aldehydes, followed by cyclization .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound logP* Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų)
Target Compound ~4.5 3 / 5 ~80
6a () 3.2 1 / 4 68
6m () 3.8 1 / 4 72
Compound 4.3 3 / 3 51.96

*Calculated using fragment-based methods (e.g., Crippen’s method).

Key Insights:
  • The target compound’s higher logP (vs. 6a and 6m) reflects the propyl group’s contribution to lipophilicity, suggesting improved blood-brain barrier penetration relative to polar nitro- or chloro-substituted analogs .
  • The carbazole-indole analog () shares similar logP but has a lower polar surface area, indicating divergent solubility profiles .

Preparation Methods

Cyclization of Tetralone Derivatives

The carbazole scaffold is synthesized via Friedel-Crafts alkylation followed by cyclization. A tetralone precursor undergoes methoxy group introduction at position 6 using methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours. Subsequent Bischler-Napieralski cyclization with phosphorus oxychloride (POCl₃) yields the carbazole core.

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
1CH₃I, K₂CO₃DMF80°C12 h78%
2POCl₃Toluene110°C6 h65%

Amination at Position 1

The 1-position of the carbazole is functionalized via Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand. Ammonia gas is introduced under pressure (4 bar) in methanol at 60°C for 48 hours.

Key Data

  • Catalyst: Pd(OAc)₂/Xantphos (2 mol%)

  • Solvent: Methanol

  • Pressure: 4 bar

  • Yield: 82%

Synthesis of 2-[(2-Oxo-4-Propyl-2H-Chromen-7-yl)Oxy]Acetic Acid

Coumarin Core Formation

4-Propylcoumarin is synthesized via Pechmann condensation:

  • Resorcinol reacts with ethyl propylacetoacetate in concentrated sulfuric acid at 0°C for 2 hours, followed by warming to 25°C.

  • 7-Hydroxy-4-propylcoumarin is isolated via recrystallization from ethanol (Yield: 74%).

Oxy-Acetic Acid Side Chain Installation

The 7-hydroxy group undergoes nucleophilic substitution with ethyl bromoacetate in acetone using K₂CO₃. Hydrolysis with NaOH (2M) yields the free acid.

Optimized Parameters

ParameterValue
BaseK₂CO₃ (2.5 eq)
SolventAcetone
Temperature60°C
Time8 h
Yield89%

Final Coupling via Amide Bond Formation

Activation of Carboxylic Acid

The acetic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 1 hour.

Amidation with Carbazole Amine

The activated intermediate reacts with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in DCM at 25°C for 24 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the final product.

Performance Metrics

MetricValue
Coupling AgentEDCl/HOBt
SolventDCM
Reaction Time24 h
Purity (HPLC)98.5%
Isolated Yield70.7%

Alternative Method: One-Pot Ullmann Coupling

Direct Arylation Approach

A copper(I)-catalyzed Ullmann reaction couples 7-hydroxy-4-propylcoumarin with the carbazole amine using cesium carbonate (Cs₂CO₃) in DMSO at 120°C for 16 hours.

Advantages

  • Eliminates separate side-chain synthesis

  • Reduces purification steps

Limitations

  • Lower yield (54%) due to competing side reactions

Comparative Analysis of Methods

MethodStepsTotal YieldPurityScalability
Stepwise Amidation370.7%>98%Industrial
Ullmann Coupling154%92%Lab-scale

Critical Factors

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Catalyst Load : Pd-based systems require strict oxygen-free conditions, increasing costs.

Industrial-Scale Purification

Recrystallization Protocol

The crude product is dissolved in hot isopropyl alcohol (IPA) at 60°C, followed by slow cooling to 0°C. Filtration yields crystals with 99.4% purity.

Crystallization Data

SolventTemperature GradientRecovery
IPA60°C → 0°C85%

Emerging Techniques

Flow Chemistry

Microreactor systems reduce reaction time from 24 hours to 45 minutes via enhanced heat/mass transfer.

Enzymatic Amidation

Lipase-mediated coupling in aqueous media achieves 88% yield with no racemization .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Oxidation steps using potassium permanganate (KMnO₄) to generate key carbonyl groups.
  • Reduction steps with sodium borohydride (NaBH₄) to stabilize intermediates.
  • Etherification to link the carbazole and chromene moieties. Optimal conditions (e.g., anhydrous solvents, temperatures of 60–80°C for amide bond formation) are critical. For example, poor temperature control can lead to by-products such as hydrolyzed acetamide derivatives .
  • Purity monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress, with recrystallization in ethanol improving final purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?

  • NMR spectroscopy (¹H and ¹³C) confirms the carbazole’s methoxy group (δ ~3.8 ppm) and the chromene’s carbonyl resonance (δ ~170 ppm).
  • Mass spectrometry (HRMS) validates the molecular formula (C₂₇H₂₆N₂O₅; MW 458.5 g/mol) and detects fragmentation patterns, such as cleavage at the ether linkage .
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. What preliminary biological activities have been reported, and how are they assessed?

  • In vitro assays screen for anti-inflammatory or anticancer activity using cell lines (e.g., COX-2 inhibition or cytotoxicity in MCF-7 breast cancer cells).
  • Binding affinity studies (e.g., surface plasmon resonance) quantify interactions with target proteins like kinases or GPCRs .
  • Initial data suggests moderate activity against inflammatory pathways, but results vary with substituent modifications (e.g., propyl vs. isopropyl groups on the chromene) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • By-product analysis : Use LC-MS to identify side products (e.g., unreacted chromene intermediates). Adjust stoichiometry of the coupling reagent (e.g., HATU or EDCI) to reduce dimerization.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to minimize hydrolysis .
  • Catalyst screening : Test copper(I) iodide or palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

Q. How do structural modifications (e.g., substituent changes) impact pharmacological activity and selectivity?

  • Case study : Replacing the chromene’s propyl group with a cyclopropyl moiety () increased target selectivity by 40% in kinase inhibition assays.
  • Computational modeling : Docking studies (AutoDock Vina) reveal that bulkier substituents improve binding pocket occupancy but reduce solubility .
  • SAR tables : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., methoxy position on the carbazole is essential for activity) .

Q. How can contradictions in reported binding affinities be resolved?

  • Assay standardization : Discrepancies often arise from variations in buffer pH (e.g., Tris-HCl vs. PBS) or protein concentrations. Validate results using orthogonal methods (e.g., ITC vs. SPR).
  • Meta-analysis : Cross-reference data from X-ray crystallography (e.g., SHELX-refined structures) to confirm binding modes .
  • Control experiments : Test for nonspecific binding using inactive enantiomers or competitive inhibitors .

Q. What strategies are recommended for improving this compound’s bioavailability in preclinical studies?

  • Prodrug design : Introduce ester groups at the acetamide moiety to enhance membrane permeability, with hydrolysis in vivo regenerating the active form .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and extend half-life in pharmacokinetic assays .
  • LogP optimization : Adjust the propyl chain length to balance lipophilicity (target LogP 2–3) and reduce plasma protein binding .

Methodological Resources

  • Synthesis Optimization : Refer to protocols in and for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and recrystallization techniques.
  • Structural Analysis : Use SHELX () for crystallographic refinement and Gaussian 16 for DFT-based vibrational frequency calculations .
  • Biological Screening : Follow OECD guidelines for cytotoxicity testing (e.g., MTT assays) and validate targets via CRISPR-Cas9 knockout models .

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